molecular formula C16H25NO B14601510 Ethanone, 1-[4-(dibutylamino)phenyl]- CAS No. 59695-22-6

Ethanone, 1-[4-(dibutylamino)phenyl]-

Cat. No.: B14601510
CAS No.: 59695-22-6
M. Wt: 247.38 g/mol
InChI Key: NAJHCMCBUYKMGY-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(dibutylamino)phenyl]- is an organic compound with the molecular formula C18H29NO It is a derivative of acetophenone, where the phenyl ring is substituted with a dibutylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(dibutylamino)phenyl]- typically involves the Friedel-Crafts acylation of 4-(dibutylamino)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(dibutylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the ortho and meta positions relative to the dibutylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[4-(dibutylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(dibutylamino)phenyl]- involves its interaction with various molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(dimethylamino)phenyl]-: Similar structure but with dimethylamino instead of dibutylamino group.

    Ethanone, 1-[4-(butylamino)phenyl]-: Similar structure but with butylamino instead of dibutylamino group.

    Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with tert-butyl group instead of dibutylamino group.

Uniqueness

Ethanone, 1-[4-(dibutylamino)phenyl]- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

59695-22-6

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-[4-(dibutylamino)phenyl]ethanone

InChI

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16-10-8-15(9-11-16)14(3)18/h8-11H,4-7,12-13H2,1-3H3

InChI Key

NAJHCMCBUYKMGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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